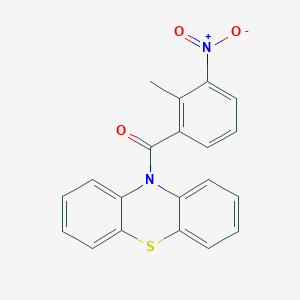![molecular formula C26H24N2O4 B11183596 11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11183596.png)
11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones. This compound is characterized by the presence of a furan ring, a phenoxyacetyl group, and a hexahydro-dibenzo diazepine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, phenoxyacetic acid, and dibenzo[b,e][1,4]diazepin-1-one precursors. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or other furan precursors.
Introduction of the phenoxyacetyl group: This step involves acylation reactions using phenoxyacetic acid or its derivatives.
Construction of the hexahydro-dibenzo diazepine core: This is typically achieved through cyclization and hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hexahydro-dibenzo diazepine core can be reduced to form fully saturated derivatives.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Fully saturated dibenzo diazepine derivatives.
Substitution: Various substituted phenoxyacetyl derivatives.
Scientific Research Applications
11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Known for its use as a fluorescent chemosensor for Cd2+ cations.
7H-7-methoxycarbonyl-11-aryl-3,3-dimethyl-1,2,3,4,10,11-hexahydro-5H-dibenzo[b,e]-1:
Uniqueness
11-(furan-2-yl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the furan ring and phenoxyacetyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-methyl-5-(2-phenoxyacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H24N2O4/c1-17-14-20-25(22(29)15-17)26(23-12-7-13-31-23)28(21-11-6-5-10-19(21)27-20)24(30)16-32-18-8-3-2-4-9-18/h2-13,17,26-27H,14-16H2,1H3 |
InChI Key |
COFDEJPZEYLXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)COC4=CC=CC=C4)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B11183514.png)
![6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol](/img/structure/B11183516.png)
![N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B11183519.png)

![2-(3-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11183526.png)
![1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B11183545.png)

![4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11183553.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11183555.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 4-bromobenzoate](/img/structure/B11183558.png)
![N-(3-acetylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11183564.png)
![Ethyl 3-methyl[1,2,4]triazino[2,3-a]benzimidazole-2-carboxylate](/img/structure/B11183574.png)
![3,3'-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione]](/img/structure/B11183580.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11183603.png)
